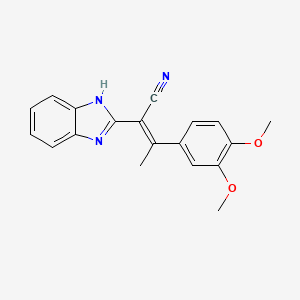
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile, also known as DM-1, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anticancer agent. DM-1 belongs to a class of compounds known as aurora kinase inhibitors, which target the aurora kinase enzymes that are involved in cell division.
Mécanisme D'action
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile exerts its anticancer effects by inhibiting the aurora kinase enzymes, which play a critical role in cell division. By inhibiting aurora kinase, this compound disrupts the normal process of cell division and induces cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various oncogenes and tumor suppressor genes. This compound has also been shown to have an effect on microtubule dynamics, which play a critical role in cell division.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has several advantages for lab experiments, including its potent antiproliferative activity and its ability to induce cell death in cancer cells. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations have led researchers to explore modifications to the this compound structure to improve its pharmacological properties.
Orientations Futures
There are several future directions for research on (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile and aurora kinase inhibitors more broadly. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of interest is the development of more selective aurora kinase inhibitors that have fewer off-target effects. Finally, researchers are exploring the use of this compound and other aurora kinase inhibitors in combination with immunotherapies to enhance the immune response against cancer cells.
In conclusion, this compound is a synthetic compound that has shown promise as an anticancer agent through its inhibition of aurora kinase enzymes. While there are limitations to its use in lab experiments, future research directions hold promise for the development of more effective therapies for cancer treatment.
Méthodes De Synthèse
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile can be synthesized through a multi-step process that involves the coupling of 2-aminobenzimidazole with 3,4-dimethoxyphenylacetic acid followed by cyclization and nitrile formation. The synthesis of this compound has been optimized to improve yield and purity, and various modifications to the synthesis have been explored to produce analogues with improved potency and selectivity.
Applications De Recherche Scientifique
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been the subject of numerous studies investigating its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. This compound has also been shown to be effective in vivo, with studies demonstrating significant tumor growth inhibition in mouse models of breast and ovarian cancer.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12(13-8-9-17(23-2)18(10-13)24-3)14(11-20)19-21-15-6-4-5-7-16(15)22-19/h4-10H,1-3H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKIULYBWYBQT-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


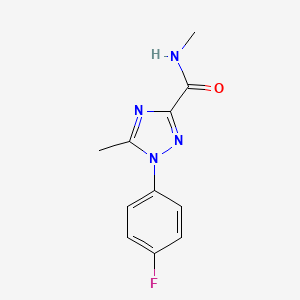
![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
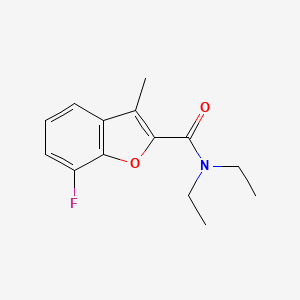
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
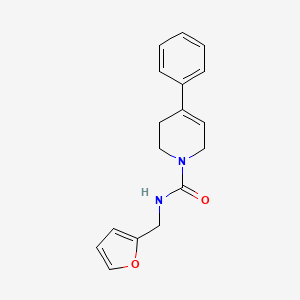
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
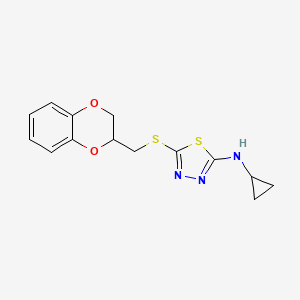
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
